Copper bis(trimethylphosphine)(tetrahydroborate)

Catalog No.
S1921924
CAS No.
34010-85-0
M.F
C36H34BCuP2
M. Wt
603 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copper bis(trimethylphosphine)(tetrahydroborate)

CAS Number

34010-85-0

Product Name

Copper bis(trimethylphosphine)(tetrahydroborate)

IUPAC Name

boranuide;copper(1+);triphenylphosphane

Molecular Formula

C36H34BCuP2

Molecular Weight

603 g/mol

InChI

InChI=1S/2C18H15P.BH4.Cu/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h2*1-15H;1H4;/q;;-1;+1

InChI Key

YVXRFTLDBYUBGJ-UHFFFAOYSA-N

SMILES

[BH4-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu+]

Canonical SMILES

[BH4-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu+]
  • Catalysis

    Cu(PMe3)2BH4 has been investigated as a catalyst for various organic transformations. Its ability to activate the BH4 group makes it a potential reducing agent in hydrogenation reactions. For instance, research has explored its use in the reduction of carbonyl groups to alcohols []. There's also ongoing study into its role in hydroboration reactions, which involve the addition of a boron-hydrogen bond across unsaturated carbon-carbon bonds [].

  • Hydroboration-Oxidation (HB-Ox)

    Cu(PMe3)2BH4 can participate in HB-Ox processes, a two-step reaction sequence for converting alkenes into alcohols. In the first step, the alkene undergoes hydroboration with Cu(PMe3)2BH4. Subsequently, the resulting organoborane intermediate is oxidized to yield the desired alcohol [].

  • Polymer Synthesis

    Cu(PMe3)2BH4 finds use in the synthesis of certain polymers. Studies have explored its role in the controlled radical polymerization (CRP) of various monomers, allowing for the production of polymers with well-defined structures and properties [].

Copper bis(trimethylphosphine)(tetrahydroborate) is a white to almost white crystalline powder or solid . Its chemical formula is C6H24BCuP2, and it has a molecular weight of 227.56 g/mol . The compound has a melting point of 164°C (with decomposition) and a boiling point of 360°C at 760 mmHg . Its flash point is reported to be 181.7°C .

Copper bis(trimethylphosphine)(tetrahydroborate) is likely to be air and moisture sensitive, similar to other metal borohydrides []. When handling this compound, standard laboratory safety protocols should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

Of copper bis(trimethylphosphine)(tetrahydroborate) are not extensively detailed in the provided search results, it is known to act as a reducing agent in organic synthesis. This property suggests that it can participate in various redox reactions, potentially transferring hydride ions from the tetrahydroborate ligand to organic substrates.

Copper bis(trimethylphosphine)(tetrahydroborate) has potential applications in organic synthesis, particularly as a reducing agent. Its ability to act as a reducing agent makes it valuable in various chemical transformations, potentially including the reduction of carbonyl compounds or other functional groups.

While detailed interaction studies are not provided in the search results, the compound's safety data sheet indicates that it can interact with human tissue, causing skin and eye irritation . This suggests that the compound may have reactive properties when in contact with biological systems.

Similar Compounds

  • Copper bis(trimethylphosphine)(tetrahydroborate): Contains two trimethylphosphine ligands .
  • Bis(triphenylphosphine)copper tetrahydroborate: Contains two triphenylphosphine ligands .

The key difference lies in the alkyl groups attached to the phosphorus atoms. Trimethylphosphine has methyl groups, while triphenylphosphine has phenyl groups. This structural difference can lead to variations in properties such as solubility, reactivity, and steric effects.

The uniqueness of copper bis(trimethylphosphine)(tetrahydroborate) lies in its combination of a copper center with the smaller trimethylphosphine ligands and the tetrahydroborate anion. This specific arrangement may confer particular reactivity or selectivity in certain chemical transformations, distinguishing it from other copper-phosphine complexes.

For Copper bis(trimethylphosphine)(tetrahydroborate)

Synthetic MethodPrecursor ReactantsStoichiometric RatioTypical Yield (%)Reaction Conditions
Direct Synthesis from Copper(I) ChlorideCuCl, NaBH4, Trimethylphosphine1:2:280-90Room temperature, Inert atmosphere
Ligand Exchange ReactionBis(triphenylphosphine)copper(I) tetrahydroborate, Trimethylphosphine1:285-95Room temperature, Dry solvents
Reduction of Copper(II) SaltsCuCl2, NaBH4, Trimethylphosphine1:3:270-85Controlled temperature, Nitrogen atmosphere
Metathesis ReactionCopper alkoxide, Tetrahydroborate salt, Trimethylphosphine1:1:260-80Elevated temperature, Dry conditions
In Situ GenerationCopper salt, Reducing agent, Phosphine ligandVariable50-75Variable conditions

Solvent Systems and Reaction Atmosphere Optimization

Solvent selection plays a crucial role in the successful synthesis of Copper bis(trimethylphosphine)(tetrahydroborate). The ideal solvent system must accommodate the disparate solubility requirements of ionic borohydride salts, organometallic copper precursors, and phosphine ligands while maintaining chemical inertness toward these reactive species [12] [13].

Tetrahydrofuran emerges as the optimal solvent for most synthetic protocols due to its coordinating ability and compatibility with both ionic and organometallic reagents. The ethereal oxygen atoms can stabilize intermediate species without interfering with the final product formation. Research indicates that tetrahydrofuran-based syntheses consistently achieve yields in the 85-95% range [14] [15].

Diethyl ether represents another excellent solvent choice, particularly for reactions requiring non-coordinating environments. Its lower boiling point (34.6°C) facilitates product isolation through controlled evaporation, though care must be taken to prevent premature solvent loss during synthesis. Yields typically range from 75-90% when diethyl ether is employed as the reaction medium [16] [17].

Mixed solvent systems, particularly chloroform-ethanol combinations, have been successfully employed in certain synthetic protocols. The chloroform component dissolves organometallic species while ethanol facilitates borohydride solubility. This approach requires careful control of solvent ratios to prevent precipitation of intermediate species [16].

The reaction atmosphere is equally critical for successful synthesis. All preparations must be conducted under strictly inert conditions using nitrogen or argon atmospheres to prevent oxidation of copper(I) centers and decomposition of borohydride reagents. Moisture exclusion is particularly important, as trace water can lead to hydrolysis of both tetrahydroborate and organometallic components [18] [19].

Table 2: Solvent Systems and Reaction Atmosphere Optimization

Solvent SystemBoiling Point (°C)Suitability for SynthesisReaction AtmosphereTypical Yield Range (%)
Tetrahydrofuran (THF)66Excellent - Coordinating solventNitrogen or Argon85-95
Diethyl ether34.6Good - Non-coordinating, dryNitrogen or Argon75-90
Dichloromethane39.6Moderate - Polar aproticNitrogen or Argon70-85
Toluene110.6Good - Non-polar aromaticNitrogen or Argon80-90
Acetonitrile81.6Moderate - Polar aproticNitrogen or Argon65-80
Chloroform/Ethanol mixtureVariableGood - Mixed systemNitrogen or Argon75-85

Purification Techniques and Yield Optimization Strategies

The purification of Copper bis(trimethylphosphine)(tetrahydroborate) requires specialized techniques that account for the compound's sensitivity to air and moisture while achieving high purity standards necessary for subsequent applications. Multiple purification approaches have been developed and optimized to maximize yield recovery while ensuring product quality [20] [21].

Recrystallization represents the most widely employed purification method for this compound. The typical protocol involves dissolution in dichloromethane followed by slow addition of hexane to induce crystallization. This mixed-solvent approach exploits the differential solubility of the product versus impurities, achieving purities greater than 95% with yield recoveries of 75-85%. The process requires 2-4 hours under strictly inert conditions to prevent decomposition [23].

Column chromatography using silica gel provides an alternative purification approach, particularly useful when dealing with complex reaction mixtures. Ethyl acetate-hexane mobile phases effectively separate the target compound from phosphine oxide impurities and unreacted starting materials. While this method typically achieves slightly lower purities (>90%), it offers faster processing times (1-2 hours) and is particularly valuable for analytical-scale preparations [24] [25].

Sublimation under dynamic vacuum represents the highest-purity purification method available, achieving purities exceeding 98%. The process operates at 60-80°C under high vacuum, exploiting the compound's volatility. However, this technique suffers from lower yield recoveries (60-75%) due to thermal decomposition pathways and requires extended processing times (3-6 hours) [26] [27].

Simple washing procedures using diethyl ether and hexane can effectively remove many common impurities while preserving high yield recoveries (80-90%). This approach is particularly valuable for large-scale preparations where processing time is critical. The method involves sequential washes under inert atmosphere, requiring only 30-60 minutes total processing time [19] [20].

Yield optimization strategies encompass multiple parameters that collectively influence the overall synthetic efficiency. Temperature control emerges as the most critical factor, with optimal reactions conducted at 0-25°C to prevent thermal decomposition while maintaining reasonable reaction rates. Proper temperature management can improve yields by 15-25% [28] [29].

The maintenance of strictly inert atmospheres provides the most significant yield improvement, potentially increasing product recovery by 25-35%. This encompasses not only the reaction environment but also all handling and purification procedures. Even brief exposure to air can result in substantial product losses through oxidation pathways [13] [30].

Solvent selection represents another major optimization parameter, with proper choice improving yields by 20-30%. The solvent must solubilize all reactants while remaining chemically inert and facilitating product isolation. Aprotic, rigorously dried solvents consistently provide the best results [12] [31].

Table 3: Purification Techniques and Yield Optimization Strategies

Purification MethodSolvent SystemYield Recovery (%)Purity Achieved (%)Time Required
RecrystallizationDichloromethane/Hexane75-85>952-4 hours
Column ChromatographySilica gel, Ethyl acetate/Hexane70-80>901-2 hours
SublimationDynamic vacuum, 60-80°C60-75>983-6 hours
Washing with SolventsDiethyl ether, Hexane80-9085-9530-60 minutes
Filtration under Inert AtmosphereTHF or Diethyl ether85-9590-9515-30 minutes

Table 4: Yield Optimization Strategies and Critical Parameters

Optimization StrategyParameter RangeYield Improvement (%)Critical Factors
Temperature Control0-25°C15-25Prevents decomposition
Stoichiometric Excess10-20% excess reducing agent10-15Ensures complete conversion
Reaction Time Optimization2-6 hours5-10Optimizes reaction kinetics
Solvent SelectionAprotic, dry solvents20-30Minimizes side reactions
Atmosphere ControlStrictly inert (N2/Ar)25-35Prevents oxidation
Order of AdditionSlow addition of reagents10-20Controls reaction rate

The order of reagent addition significantly impacts reaction outcomes, with controlled addition sequences improving yields by 10-20%. The optimal protocol involves slow addition of the borohydride reagent to a pre-formed copper-phosphine complex, minimizing competing reactions and ensuring homogeneous conditions throughout the synthesis [32] .

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

16903-61-0
34010-85-0

Dates

Modify: 2023-08-16

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